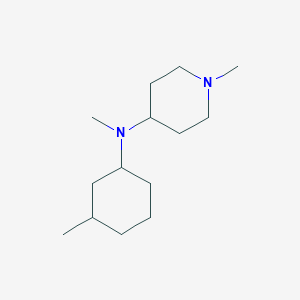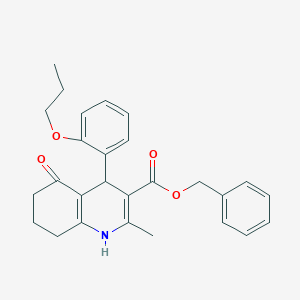
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide, also known as CEM-102, is a novel compound that has been synthesized for its potential use as an antibacterial agent. This compound belongs to the family of oxazolidinones and has been shown to exhibit potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Wirkmechanismus
The exact mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide is not fully understood, but it is believed to inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This prevents the formation of functional ribosomes, which are essential for bacterial growth and survival.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide has been shown to have minimal toxicity in vitro and in vivo studies. It is rapidly absorbed and distributed throughout the body, with high concentrations observed in the lungs, liver, and kidneys. N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide has been shown to have a long half-life, allowing for once-daily dosing.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide in lab experiments include its potent antibacterial activity against a wide range of Gram-positive bacteria, including MRSA, and its ability to overcome bacterial resistance to other antibiotics. However, the limitations of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide in lab experiments include its high cost of synthesis and the potential for the development of bacterial resistance.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide. One potential area of focus is the optimization of the synthesis method to reduce the cost of production. Another area of interest is the exploration of the potential use of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide in combination with other antibiotics to enhance its antibacterial activity and reduce the development of bacterial resistance. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide and its potential for use in the treatment of bacterial infections.
Synthesemethoden
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide involves a multi-step process that begins with the reaction of 2-chloro-4-methoxy-5-methylphenol with 4-ethylphenol in the presence of a base to form the intermediate 2-(4-ethylphenoxy)-4-methoxy-5-methylphenol. This intermediate is then reacted with ethyl chloroacetate to form the corresponding ester, which is subsequently hydrolyzed to yield the final product, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide has been the subject of extensive scientific research due to its potential as a novel antibacterial agent. In vitro studies have demonstrated its potent activity against a range of Gram-positive bacteria, including MRSA, Streptococcus pneumoniae, and Enterococcus faecalis. Furthermore, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide has been shown to be effective against bacterial strains that are resistant to other antibiotics, such as linezolid and vancomycin.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-4-13-5-7-14(8-6-13)23-11-18(21)20-16-9-12(2)15(19)10-17(16)22-3/h5-10H,4,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYHOHKYQOSZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-{[(2,5-dichlorophenyl)amino]carbonyl}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5057503.png)
![6-methyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5057506.png)
![N-[2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5057518.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5057528.png)


![7-(4-isopropylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5057562.png)
![2-[(3-amino-4-methoxyphenyl)sulfonyl]ethanol hydrochloride](/img/structure/B5057576.png)
![2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5057587.png)
![3-propoxy-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5057591.png)

![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B5057601.png)
![1-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5057607.png)